N-(furan-2-ylmethyl)-N-methylbicyclo[2.2.1]hept-5-en-2-amine
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Overview
Description
N-(furan-2-ylmethyl)-N-methylbicyclo[221]hept-5-en-2-amine is a complex organic compound that features a bicyclic structure with a furan ring and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-methylbicyclo[2.2.1]hept-5-en-2-amine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with secondary amines and formaldehyde. . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-methylbicyclo[2.2.1]hept-5-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-methylbicyclo[2.2.1]hept-5-en-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for N-(furan-2-ylmethyl)-N-methylbicyclo[2.2.1]hept-5-en-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(oxiran-2-yl)methyl-arenesulfonamides
- Mannich bases from bicyclo[2.2.1]hept-5-en-2-ylmethanol
Uniqueness
N-(furan-2-ylmethyl)-N-methylbicyclo[2.2.1]hept-5-en-2-amine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it different from other similar compounds and potentially more versatile in various applications.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-methylbicyclo[2.2.1]hept-5-en-2-amine |
InChI |
InChI=1S/C13H17NO/c1-14(9-12-3-2-6-15-12)13-8-10-4-5-11(13)7-10/h2-6,10-11,13H,7-9H2,1H3 |
InChI Key |
OXAFEBVEXOPABF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CO1)C2CC3CC2C=C3 |
Origin of Product |
United States |
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